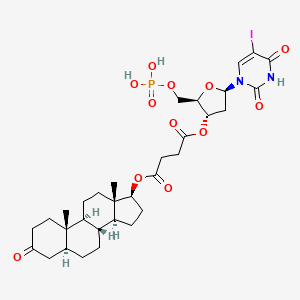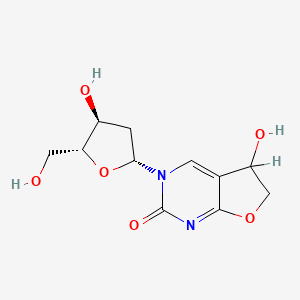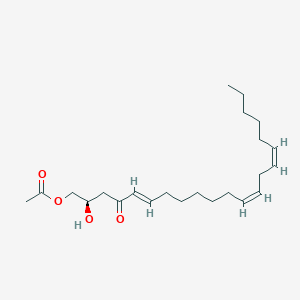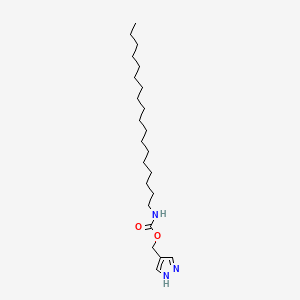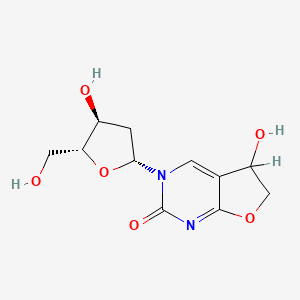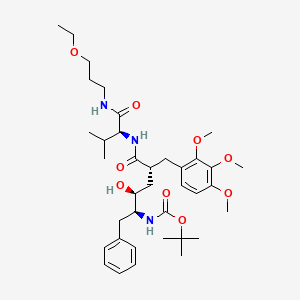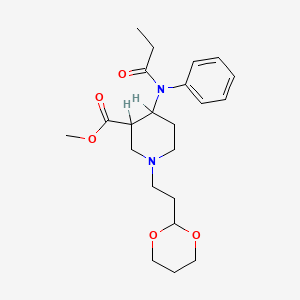
2-(2-(Acetylphenylamino)ethenyl)-3-ethylbenzothiazolium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Acetylphenylamino)ethenyl)-3-ethylbenzothiazolium iodide is a complex organic compound that belongs to the class of benzothiazolium salts. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
准备方法
The synthesis of 2-(2-(Acetylphenylamino)ethenyl)-3-ethylbenzothiazolium iodide typically involves a multi-step process. One common synthetic route includes the condensation of 2-acetylaminophenylacetic acid with 3-ethylbenzothiazolium iodide under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
化学反应分析
2-(2-(Acetylphenylamino)ethenyl)-3-ethylbenzothiazolium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the iodide ion. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学研究应用
2-(2-(Acetylphenylamino)ethenyl)-3-ethylbenzothiazolium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents due to its biological activity.
Medicine: Research has indicated its potential use in medicinal chemistry for the development of new pharmaceuticals, especially those targeting specific biological pathways.
Industry: In material science, it is used in the fabrication of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
作用机制
The mechanism of action of 2-(2-(Acetylphenylamino)ethenyl)-3-ethylbenzothiazolium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
2-(2-(Acetylphenylamino)ethenyl)-3-ethylbenzothiazolium iodide can be compared with other benzothiazolium salts and related compounds, such as:
2-(2-(Acetylphenylamino)ethenyl)-3-methylbenzothiazolium iodide: Similar structure but with a methyl group instead of an ethyl group.
2-(2-(Acetylphenylamino)ethenyl)-3-ethylbenzothiazolium chloride: Similar structure but with a chloride ion instead of an iodide ion.
2-(2-(Acetylphenylamino)ethenyl)-3-ethylbenzothiazolium bromide: Similar structure but with a bromide ion instead of an iodide ion.
The uniqueness of this compound lies in its specific electronic properties and reactivity, which make it suitable for particular applications in chemistry, biology, and material science.
属性
CAS 编号 |
35080-47-8 |
|---|---|
分子式 |
C19H19IN2OS |
分子量 |
450.3 g/mol |
IUPAC 名称 |
N-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide |
InChI |
InChI=1S/C19H19N2OS.HI/c1-3-20-17-11-7-8-12-18(17)23-19(20)13-14-21(15(2)22)16-9-5-4-6-10-16;/h4-14H,3H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
MNJURKTVDAMYOT-UHFFFAOYSA-M |
手性 SMILES |
CC[N+]1=C(SC2=CC=CC=C21)/C=C/N(C3=CC=CC=C3)C(=O)C.[I-] |
规范 SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=CN(C3=CC=CC=C3)C(=O)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


